molecular formula C13H8F5N3O B11084260 2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile CAS No. 445465-07-6

2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile

Cat. No.: B11084260
CAS No.: 445465-07-6
M. Wt: 317.21 g/mol
InChI Key: CIQKKVBYLKIOTB-UHFFFAOYSA-N
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Description

2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE is a fluorinated organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE typically involves the reaction of a fluorinated precursor with a methoxyphenylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Fluorinated derivatives with different substituents.

Scientific Research Applications

2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl group can interact with aromatic residues in the target protein, stabilizing the binding and modulating the protein’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: A fluorinated alcohol with similar structural features but different reactivity and applications.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol used in various chemical reactions and industrial applications.

    2,2,3,3-Tetrafluoro-1-propanol: A related compound with fewer fluorine atoms, affecting its chemical properties and reactivity.

Uniqueness

2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE stands out due to its combination of a highly fluorinated backbone and a methoxyphenyl group, which imparts unique chemical and biological properties

Properties

CAS No.

445465-07-6

Molecular Formula

C13H8F5N3O

Molecular Weight

317.21 g/mol

IUPAC Name

2-[2,2,3,3,3-pentafluoro-1-(4-methoxyanilino)propylidene]propanedinitrile

InChI

InChI=1S/C13H8F5N3O/c1-22-10-4-2-9(3-5-10)21-11(8(6-19)7-20)12(14,15)13(16,17)18/h2-5,21H,1H3

InChI Key

CIQKKVBYLKIOTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=C(C#N)C#N)C(C(F)(F)F)(F)F

Origin of Product

United States

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